molecular formula C12H15N3O2 B3084219 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 1142211-12-8

6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B3084219
CAS No.: 1142211-12-8
M. Wt: 233.27 g/mol
InChI Key: JFTGAHLQNCVTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is a nitrogen-containing heterocyclic compound characterized by a phthalazine core with a 1,4-dione moiety and a methyl(propyl)amino substituent at position 4. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

6-[methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-6-15(2)8-4-5-9-10(7-8)12(17)14-13-11(9)16/h4-5,7H,3,6H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTGAHLQNCVTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=CC2=C(C=C1)C(=O)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Scientific Research Applications

6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione serves as a building block in organic chemistry. Dihydrophthalazine-1,4-dione derivatives, in general, have been identified as nicotinamide-mimicking PARP10 inhibitor scaffolds .

Use in Treating Multiple Sclerosis

5-amino-2,3-dihydro-1,4-phthalazinedione is related to the treatment of chronic progressive multiple sclerosis, particularly primary and secondary progressive multiple sclerosis (PPMS/SPMS) . The use of 5-amino-2,3-dihydro-1,4-phthalazinedione sodium salt has been specifically mentioned for these purposes . Studies suggest that systemic administration of 5-amino-2,3-dihydro-1,4-phthalazinedione sodium salt can have a positive effect on the disease course, especially at a dose of 4.5 mg/kg . This compound may prevent neuronal damage in neurodegenerative diseases .

An effective dosage of 5-amino-2,3-dihydro-1,4-phthalazinediones for treating PPMS/SPMS is between 50mg and 1200mg per day, but preferably between 300mg and 600mg . The active ingredient is administered orally one or more times daily over at least 2 weeks, preferably over at least 12 months . The dosage administered can be continued, increased, or decreased based on diagnostic criteria .

Inhibition of Topo II and DNA Intercalation

Mechanism of Action

The mechanism of action of 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can affect various biological processes, although detailed studies on its specific molecular targets and pathways are limited .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The phthalazine-1,4-dione core is shared among several related compounds, with variations in substituent positions and functional groups critically influencing their properties:

Compound Name Substituent Position/Group Key Properties/Activities Reference
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium salt 5-NH₂, sodium salt Immunomodulatory, anti-inflammatory, anti-tumor; used in sterile lyophilized preparations
2,3-Dihydrophthalazine-1,4-dione (parent compound) No substituents Lowers cholesterol/triglycerides in rats; synthesis byproduct
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-pyrimidin-2,4-dione derivatives Pyrimidine core with benzyloxy groups Synthetic intermediates; no reported bioactivity

Key Observations:

  • Substituent Position: The 6-methyl(propyl)amino group in the target compound likely enhances lipophilicity compared to the 5-amino substituent in its sodium salt analog. This may improve membrane permeability but reduce water solubility .
  • The target compound’s 6-substituent may steer activity toward distinct pathways, such as kinase inhibition or receptor modulation, though specific data are lacking .

Pharmacological Potential

  • Sodium Salt Analogue: The 5-amino sodium salt is processed into sterile lyophilized formulations, indicating compatibility with pharmaceutical production. Its anti-inflammatory and anti-tumor effects are likely mediated through redox modulation or cytokine regulation .
  • Lipid Metabolism: The parent compound reduces serum cholesterol in rats, possibly via inhibition of lipid synthesis enzymes. The target compound’s substituents could modulate this activity, though empirical studies are needed .

Biological Activity

6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is a compound belonging to the phthalazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This structure features a phthalazine core with a methyl and propyl amino substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds within the phthalazine family exhibit various biological activities, including:

  • Anticonvulsant Activity : Studies have shown that derivatives of phthalazine can possess anticonvulsant properties. For instance, 2,3-dihydrophthalazine-1,4-dione derivatives have been evaluated for their efficacy in seizure models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
  • Inhibition of Poly(ADP-ribose) Polymerases (PARPs) : Recent studies have identified 2,3-dihydrophthalazine-1,4-dione derivatives as potent inhibitors of PARP10 and PARP15. These enzymes are implicated in various cellular processes, including DNA repair and apoptosis. The inhibition of these enzymes by phthalazine derivatives suggests potential applications in cancer therapy .
  • Immunomodulatory Effects : The compound's structural analogs have been explored for their immunomodulatory effects, particularly in the context of autoimmune diseases like multiple sclerosis. Research indicates that certain phthalazine derivatives may modulate immune responses effectively .

The biological activity of 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is believed to stem from several mechanisms:

  • DNA Intercalation : Phthalazine derivatives can intercalate into DNA, disrupting replication and transcription processes. This mechanism is particularly relevant for their anticancer properties .
  • Enzyme Inhibition : The ability to inhibit key enzymes such as PARPs may contribute to their therapeutic effects in cancer and neurodegenerative diseases. The inhibition of these enzymes can lead to increased cell death in cancerous cells while potentially sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantEffective in MES and PTZ seizure models
PARP InhibitionPotent inhibitors for PARP10/15; IC50 values in the low micromolar range
ImmunomodulatoryPotential use in treating multiple sclerosis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2,3-dihydrophthalazine-1,4-dione derivatives) are synthesized via reactions between amines and dichlorophthalazine precursors under controlled temperature (60–80°C) and inert atmospheres . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Catalyst use : Triethylamine or pyridine to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    • Data Table :
ParameterTypical RangeImpact on Yield
Temperature60–80°C±15% yield
Reaction Time12–24 hours±10% yield
Molar Ratio (Amine:Precursor)1.2:1Optimal

Q. What analytical techniques are recommended for characterizing 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methyl/propyl groups at position 6).
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) and N-H/N-C vibrations.
  • HPLC-MS : Purity assessment (>95%) and molecular ion validation.
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities.
    • Example : For structurally similar naphthoquinones, 1^1H NMR chemical shifts for aromatic protons appear at δ 7.5–8.2 ppm, while alkyl groups resonate at δ 1.0–3.0 ppm .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione be resolved?

  • Methodological Answer : Contradictions in bioactivity (e.g., Topo II inhibition vs. cytotoxicity) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time/temperature).
  • Structural analogs : Compare with derivatives (e.g., 6-chloro-3-propyl-triazolophthalazine) to isolate substituent effects .
  • Dose-response profiling : Use nonlinear regression models (e.g., Hill equation) to distinguish EC50_{50} from IC50_{50}.
    • Framework : Apply multivariate analysis (PCA or PLS-DA) to correlate structural features with activity trends .

Q. What theoretical frameworks guide mechanistic studies of 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione in DNA intercalation?

  • Methodological Answer : Link experimental design to:

  • Molecular docking : Use software (AutoDock Vina) to model interactions with DNA base pairs (e.g., ΔG binding energy ≤ -8 kcal/mol suggests strong intercalation).
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) to predict electron density distribution in the phthalazine ring.
  • Kinetic studies : Stopped-flow spectroscopy to measure binding rates (kon_{on}/koff_{off}).
    • Example : For similar Topo II inhibitors, intercalation correlates with planar aromatic systems and electron-withdrawing substituents .

Q. How can computational modeling improve structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Integrate:

  • QSAR models : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps.
  • MD Simulations : Simulate ligand-DNA complexes (NAMD/GROMACS) over 100 ns to assess stability.
  • PubChem data : Cross-reference physicochemical properties (e.g., solubility, molecular weight) with bioactivity databases .
    • Case Study : Methyl-d3 analogs showed altered redox potentials in electrochemical studies, highlighting substituent impacts on reactivity .

Methodological Design Considerations

Q. What experimental controls are critical for assessing the stability of 6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 4–9) at 37°C; monitor degradation via HPLC.
  • Light sensitivity : Conduct parallel experiments in dark vs. UV/visible light.
  • Oxidative stability : Add antioxidants (e.g., ascorbic acid) or reactive oxygen species (H2_2O2_2) to simulate in vivo conditions.
    • Reference : Analogous compounds (e.g., 2,3-diphenylphthalazine-1,4-dione) showed instability in alkaline media (pH > 8) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles for this compound?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, ethanol, and PBS using nephelometry.
  • Temperature dependence : Measure solubility at 25°C vs. 37°C.
  • Co-solvent strategies : Use cyclodextrins or liposomes to enhance aqueous solubility.
    • Example : Methylsulfanyl pyrimidine analogs exhibited improved solubility with PEG-400 as a co-solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione
Reactant of Route 2
Reactant of Route 2
6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.